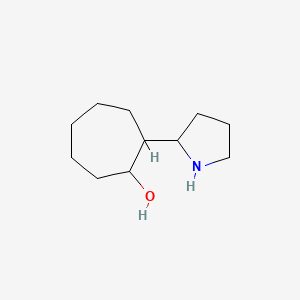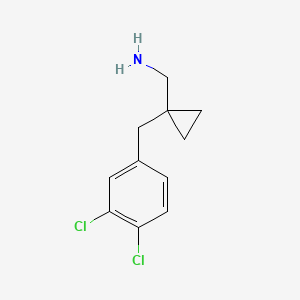
(1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine: is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, with a 3,4-dichlorobenzyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with cyclopropylmethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products:
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Azides, thiols, and other substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the treatment of diseases where its unique chemical structure can interact with specific biological targets.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
- (1-(3-Chlorophenyl)cyclopropyl)methanamine
- (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine
- (1-(3-Bromophenyl)cyclopropyl)methanamine
Comparison: Compared to its analogs, (1-(3,4-Dichlorobenzyl)cyclopropyl)methanamine is unique due to the presence of two chlorine atoms on the benzyl ring. This substitution pattern can significantly influence its chemical reactivity, biological activity, and physical properties. For instance, the dichloro substitution may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C11H13Cl2N |
|---|---|
Poids moléculaire |
230.13 g/mol |
Nom IUPAC |
[1-[(3,4-dichlorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13Cl2N/c12-9-2-1-8(5-10(9)13)6-11(7-14)3-4-11/h1-2,5H,3-4,6-7,14H2 |
Clé InChI |
HHIHRQIOUIVJSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC(=C(C=C2)Cl)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)
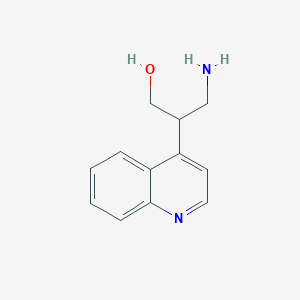

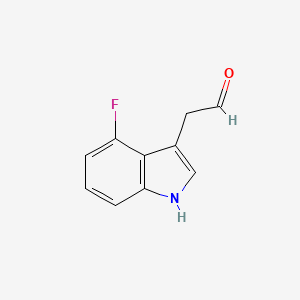
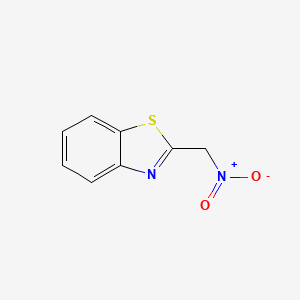
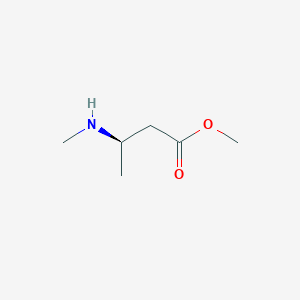
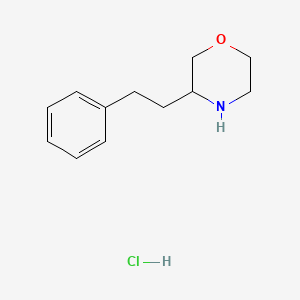
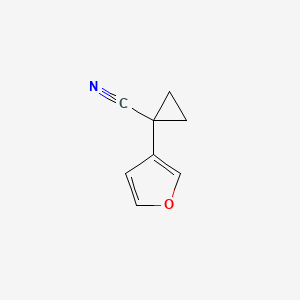


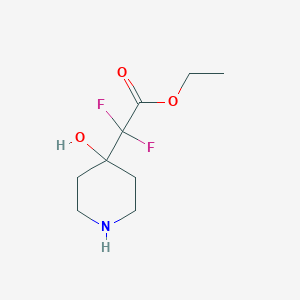
![1-[(4-Chloropyridin-2-yl)methyl]piperazine](/img/structure/B13615139.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13615154.png)
